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TAS-120 is designed to form a permanent, covalent bond with a specific cysteine residue located in the P-
loop (glycine-rich loop) of the FGFR1-4 ATP-binding pocket [1] [2]. The table below details the target

cysteine for each FGFR family member.

FGFR Family Member Target Cysteine Residue

FGFR1 Cys488 [3]

FGFR2 Cys491 / Cys492 [2] [4]

FGFR3 Information not specified in search results
FGFR4 Information not specified in search results

The binding mechanism involves:

¢ Specific Targeting: The inhibitor's acrylamide group acts as an electrophile, undergoing a Michael
addition reaction with the thiol group of the specific P-loop cysteine [1] [2].

¢ Structural Confirmation: Co-crystal structures of TAS-120 in complex with FGFR1 (PDB ID: 6MZW)
and FGFR2 confirm the covalent bond formation and reveal additional stabilizing interactions,
including hydrogen bonds with the kinase backbone and extensive van der Waals contacts [1] [3].

e Conformational Flexibility: The inherent flexibility of the FGFR P-loop allows it to adopt a
conformation that facilitates covalent bond formation with TAS-120, contributing to its fast reaction
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rate and potency [3].

The following diagram illustrates the workflow for experimentally characterizing TAS-120's covalent

binding mechanism, which involves structural analysis, functional assays, and resistance mutation studies:
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P-loop Cysteine (e.g., FGFR2 Cys491)
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Experimental Workflow for Characterizing TAS-120 Binding

Selectivity and Potency Profile

TAS-120 demonstrates high potency against wild-type FGFR1-4 but exhibits a distinct selectivity profile
compared to other covalent pan-FGFR inhibitors like FIIN-2 and PRN1371 [1].

Kinase or Mutant TAS-120 Potency (ICso) Notes

FGFR1-3 (WT) <10nM (1.6 - 7.8 nM) [1] Highly potent

FGFR4 (WT) 12 - 31 nM [1] Slightly less potent

SRC 1673 nM [1] Weak inhibition; forms covalent adduct
YES 1626 nM [1] Weak inhibition; forms covalent adduct
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Kinase or Mutant TAS-120 Potency (ICso) Notes

HCK Negligible [1] Lacks the analogous P-loop cysteine
FGFR1 V561M ~224 nM (~30-fold decrease) [1] Gatekeeper mutant

FGFR2 V564F ~52 nM (~20-fold decrease) [1] Gatekeeper mutant

FGFR3 V555M ~97 nM (~15-fold decrease) [1] Gatekeeper mutant

FGFR4 V550L ~90 nM (~7-fold decrease) [1] Gatekeeper mutant

A critical differentiator is its activity against SRC family kinases (SFKs):

¢ FIIN-2 and TAS-120 can form covalent adducts with SRC and YES, which have an analogous P-loop

cysteine, leading to measurable off-target inhibition [1].
e PRN1371 shows negligible activity against SRC and YES, making it more selective [1].
¢ HCK, an SFK lacking the target cysteine, is not inhibited by any of these three inhibitors, confirming
the cysteine-dependent mechanism [1].

Activity Against Resistance Mutations

A significant clinical value of TAS-120 is its ability to overcome acquired resistance to ATP-competitive

FGFR inhibitors (e.g., BGJ398/infigratinib, Debio1347), often associated with secondary mutations in the

FGFR2 kinase domain [4].

e Gatekeeper Mutations: TAS-120 retains nanomolar potency against various FGFR gatekeeper
mutants, though with reduced potency compared to wild-type [1].

¢ Polyclonal Resistance: Clinical studies in cholangiocarcinoma patients revealed that resistance to
prior ATP-competitive inhibitors is often polyclonal, with multiple different FGFR2 kinase domain

mutations emerging simultaneously. TAS-120 demonstrated clinical efficacy in this setting by targeting

multiple such mutations [4] [5].
e Mutation Spectrum: Resistance mutations predominantly affect the "molecular brake" and
gatekeeper residues, while mutations at the covalent target cysteine itself are rare [5].

Experimental Methods for Characterization
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Key experimental techniques used to study TAS-120's mechanism include:

¢ Mass Spectrometry: Used to confirm the formation of a covalent protein-inhibitor adduct by
observing a shift in the protein's molecular mass after incubation with TAS-120. This shift is absent
when the target cysteine is mutated to alanine [1].

¢ Kinase Activity Assays: Biochemical assays (e.g., ICso determinations) quantify the potency and
selectivity of TAS-120 against purified kinase proteins, both wild-type and mutant [1].

e X-ray Crystallography: Provides atomic-resolution structures of the covalent complex between TAS-
120 and its target kinases (e.g., FGFR1, SRC), revealing precise binding modes and interactions [1]
[3].

¢ Clinical and Translational Studies: Analysis of patient-derived biopsies, circulating tumor DNA
(ctDNA), and patient-derived cancer cells helps correlate drug efficacy with the presence of specific
resistance mutations in a clinical setting [4].

Key Takeaways for Research and Development

¢ P-loop Targeting is Key: TAS-120 covalently targets a unique P-loop cysteine, a strategy that can
lead to high selectivity and efficacy against certain resistance mutations.

¢ Selectivity is Nuanced: Despite its design, TAS-120 shows off-target activity against other kinases
(SRC, YES) that share the same P-loop cysteine, highlighting the importance of broad kinome
screening.

¢ A Tool to Combat Resistance: Its irreversible binding mode and demonstrated clinical activity in
patients resistant to ATP-competitive FGFR inhibitors make TAS-120 a valuable agent for overcoming
and studying drug resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structural insights into the potency and selectivity of covalent... [nature.com]
2. The First Covalent FGFR Kinase Inhibitor in Clinical Use [pmc.ncbi.nim.nih.gov]

3. RCSB PDB - 6MZW: TAS - 120 covalent complex with FGFR 1 [rcsb.org]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.nature.com/articles/s42004-021-00623-x?error=cookies_not_supported&code=5f33b57a-2aa6-4a24-97e5-ae09e6c60217
https://www.nature.com/articles/s42004-021-00623-x?error=cookies_not_supported&code=5f33b57a-2aa6-4a24-97e5-ae09e6c60217
https://www.nature.com/articles/s42004-021-00623-x?error=cookies_not_supported&code=5f33b57a-2aa6-4a24-97e5-ae09e6c60217
https://www.rcsb.org/structure/6MZW
https://pmc.ncbi.nlm.nih.gov/articles/PMC6677584/
https://www.smolecule.com/products/s544586?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/s42004-021-00623-x?error=cookies_not_supported&code=5f33b57a-2aa6-4a24-97e5-ae09e6c60217
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108393/
https://www.rcsb.org/structure/6MZW
https://www.smolecule.com/products/s544586?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

4. TAS-120 overcomes resistance to ATP-competitive FGFR ... [pmc.ncbi.nim.nih.gov]

5. 8W3D: TAS-120 covalent structure with FGFR2 molecular ... [rcsb.org]

To cite this document: Smolecule. [Covalent Binding Mechanism and Structural Basis]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544586#tas-120-covalent-

binding-fgfr-cysteine-residue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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